3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 380442-20-6
VCID: VC4555069
InChI: InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br
Molecular Formula: C15H17BrN2O4S
Molecular Weight: 401.28

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 380442-20-6

Cat. No.: VC4555069

Molecular Formula: C15H17BrN2O4S

Molecular Weight: 401.28

* For research use only. Not for human or veterinary use.

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide - 380442-20-6

Specification

CAS No. 380442-20-6
Molecular Formula C15H17BrN2O4S
Molecular Weight 401.28
IUPAC Name 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3
Standard InChI Key SMHXXZNWOSBTPP-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the sulfonamide class, characterized by a benzene ring substituted with amino (-NH₂), methoxy (-OCH₃), and sulfonamide (-SO₂NH-) groups. A bromo (-Br) and ethoxy (-OCH₂CH₃) group further modify the N-linked phenyl ring. Its IUPAC name and molecular formula are:

  • IUPAC Name: 3-Amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide

  • Molecular Formula: C₁₅H₁₆BrN₂O₄S

  • Molecular Weight: 401.27 g/mol

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCCOC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)OC)N
InChIKeyHPLLPTUQWXUKNF-UHFFFAOYSA-N
Topological Polar Surface Area114 Ų

Synthesis and Chemical Reactivity

Reactivity Profile

The presence of electron-donating (methoxy, amino) and electron-withdrawing (sulfonamide, bromo) groups creates a polarized aromatic system, enabling participation in:

  • Nucleophilic Aromatic Substitution: Bromo and sulfonamide groups act as leaving sites.

  • Cross-Coupling Reactions: Potential for Suzuki-Miyaura couplings using the bromo substituent.

  • Redox Reactions: Amino groups may undergo oxidation to nitroso or nitro derivatives .

Physicochemical Properties

Predicted Properties

Computational models estimate the following characteristics:

  • LogP (Partition Coefficient): ~2.1 (moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL (poor solubility in water)

  • Collision Cross Section (CCS): 175.4 Ų (as [M+H]⁺ adduct)

Table 2: Comparative Analysis with Analogues

CompoundMolecular WeightLogPCCS (Ų)
3-Amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide322.381.8172.6
3-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide278.331.5168.9

Industrial and Research Applications

Material Science

The bromo and sulfonamide groups offer sites for polymerization or functionalization, enabling use in:

  • Coordination Polymers: As ligands for metal-organic frameworks (MOFs).

  • Photoresponsive Materials: Methoxy groups may facilitate charge-transfer complexes.

Analytical Chemistry

As a high-molecular-weight sulfonamide, it could serve as:

  • Chromatographic Standard: For HPLC method development.

  • Mass Spectrometry Probe: Due to predictable fragmentation patterns .

Comparison with Structural Analogues

Impact of Bromo Substituent

The bromine atom distinguishes this compound from non-halogenated analogues:

  • Enhanced Electrophilicity: Facilitates cross-coupling reactions.

  • Increased Molecular Weight: May improve crystallinity for X-ray studies.

  • Potential Toxicity: Brominated aromatics often exhibit higher environmental persistence.

Ethoxy vs. Methoxy Groups

Compared to the methoxy analogue , the ethoxy group:

  • Alters Lipophilicity: Increased LogP by ~0.3 units.

  • Modifies Metabolic Stability: Longer alkoxy chains may slow oxidative demethylation.

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